(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine
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Overview
Description
(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine is a chiral amine compound characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzaldehyde and trifluoromethyl-substituted benzaldehyde.
Reductive Amination: The key step involves the reductive amination of the benzaldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, bromine, and sulfuric acid.
Major Products Formed
Oxidation: Formation of imines and nitriles.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes such as signal transduction and metabolic pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
®-Phenyl(4-(trifluoromethyl)phenyl)methanamine: The enantiomer of the compound with different stereochemistry.
4-(Trifluoromethyl)cyclohexylmethanamine: A structurally similar compound with a cyclohexyl group instead of a phenyl group.
4-(Trifluoromethoxy)phenylboronic acid: A related compound with a boronic acid functional group.
Uniqueness
(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine is unique due to its specific chiral configuration and the presence of both phenyl and trifluoromethyl-substituted phenyl groups
Properties
Molecular Formula |
C14H12F3N |
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Molecular Weight |
251.25 g/mol |
IUPAC Name |
(S)-phenyl-[4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2/t13-/m0/s1 |
InChI Key |
AKMMVPFDNDRZLO-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)C(F)(F)F)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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